2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone
Overview
Description
2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (DCBP) is a synthetic compound derived from the reaction of 2',5'-dichlorobenzophenone and 4-butyrolactone. It is a white powder with a molecular weight of 313.1 g/mol and a melting point of 81-83°C. DCBP has a variety of uses, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a reagent in laboratory experiments.
Scientific Research Applications
Photovoltaic Cell Development
One of the applications of compounds related to 2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is in the field of photovoltaic cells. Jørgensen and Krebs (2005) synthesized oligophenylenevinylenes (OPVs) using monomers similar in structure to the compound . These trimeric OPVs were used as active materials in photovoltaic cells, achieving conversion efficiencies ranging from 0.5% to 1% in blends with PCBM, a soluble C60 derivative (Jørgensen & Krebs, 2005).
Chemical Synthesis and Structural Analysis
Compounds structurally related to 2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone are frequently involved in chemical synthesis and structural analyses. For example, Kuhn, Al-Sheikh, and Steimann (2003) explored the synthesis and structure of a pyridinium ylide, derived from a reaction involving 2,2-dimethyl-4,6-dioxo-1,3-dioxine, a compound similar to our subject chemical (Kuhn, Al-Sheikh & Steimann, 2003).
Potential in Drug Synthesis
Another research application lies in drug synthesis. Harnden and Jarvest (1985) described an improved synthesis process for an antiviral acyclonucleoside, involving alkylation of 2-amino-6-chloropurine with a dioxan compound similar to 2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (Harnden & Jarvest, 1985).
Heterogeneous Catalysis Research
In the field of heterogeneous catalysis, Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with various compounds, including dimethyl acetals, to form [1,3]dioxan-5-ols. This research is relevant due to the structural similarity of the [1,3]dioxan compounds to 2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (Deutsch, Martin & Lieske, 2007).
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)12-8-11(17)6-7-13(12)18/h6-8,15H,3-5,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQFVWVMDQPPSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=C(C=CC(=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646055 | |
Record name | 1-(2,5-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone | |
CAS RN |
898756-93-9 | |
Record name | 1-(2,5-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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